3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is connected to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as iodine or bromine, to induce cyclization and form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like iodine or bromine, and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methylphenyl isothiocyanate
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7FN2O/c1-6-4-7(2-3-8(6)10)9-11-5-13-12-9/h2-5H,1H3 |
InChI Key |
BPGWRIVBMRGSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.